Ethyl (1-benzylpiperidin-4-yl)acetate
Overview
Description
Ethyl (1-benzylpiperidin-4-yl)acetate is a chemical compound with a molecular formula of C16H23NO2 . It contains a total of 43 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .
Synthesis Analysis
Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a total of 43 bonds, 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.36 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the role of Ethyl (1-benzylpiperidin-4-yl)acetate in the synthesis of various heterocyclic compounds. Elnagdi et al. (1988) outlined its use in preparing ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate for the synthesis of 1,3,4-oxadiazoles and pyridopyridazines, highlighting its reactivity towards electrophilic reagents (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988). This suggests its potential in creating novel organic compounds.
Asymmetric Synthesis in Alkaloid Production
Hirai et al. (1992) researched the compound's use in asymmetric synthesis, particularly in the creation of chiral building blocks for alkaloid synthesis. They focused on the intramolecular Michael reaction of this compound derivatives, yielding compounds useful in the synthesis of diverse alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).
Role in Synthesis of Benzimidazole Derivatives
Ozbey, Kuş, and Göker (2001) described the synthesis of benzimidazole derivatives using this compound. This process involved the reduction and crystallization steps, contributing to the understanding of the molecular structure of these compounds (Ozbey, Kuş, & Göker, 2001).
In Pharmaceutical Intermediate Production
Kasture et al. (2005) explored its use as an intermediate in pharmaceuticals. Specifically, they studied its role in the production of the drug doxazosin mesylate, demonstrating its applicability in the drug manufacturing process (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Mechanism of Action
While the specific mechanism of action for Ethyl (1-benzylpiperidin-4-yl)acetate is not mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit acetylcholinesterase (AChE) with an IC50 value of 0.01 µM .
Properties
IUPAC Name |
ethyl 2-(1-benzylpiperidin-4-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPKNRLWYTYHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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